4-Phenylcyclohexanol chemical structure and properties
4-Phenylcyclohexanol chemical structure and properties
An In-depth Technical Guide to 4-Phenylcyclohexanol: Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 4-Phenylcyclohexanol
4-Phenylcyclohexanol is an organic compound featuring a cyclohexane ring substituted with both a phenyl group and a hydroxyl group at the 4-position.[1] With the molecular formula C₁₂H₁₆O and a molecular weight of approximately 176.26 g/mol , this bifunctional molecule stands as a cornerstone intermediate in diverse fields of chemical science.[1][2] Its structure, which marries a hydrophobic phenyl group with a reactive, hydrophilic hydroxyl group, imparts a unique set of properties that make it a valuable precursor in pharmaceuticals, materials science, and the fragrance industry.[1] This guide offers a comprehensive exploration of its chemical architecture, physicochemical properties, reactivity, synthesis, and key applications, providing researchers and drug development professionals with a foundational understanding of its utility.
Part 1: Molecular Structure and Stereoisomerism
The IUPAC name for this compound is 4-phenylcyclohexan-1-ol.[2] It is registered under CAS Number 5437-46-7, which typically refers to the mixture of isomers, while the specific cis and trans isomers have their own identifiers (7335-12-8 for cis and 5769-13-1 for trans).[2][3][4][5] The core of its structure is the cyclohexane scaffold, which exists predominantly in a chair conformation to minimize angular and torsional strain. The critical aspect of its structure is the stereochemical relationship between the phenyl and hydroxyl substituents on the C1 and C4 carbons.
Cis and Trans Isomerism
4-Phenylcyclohexanol exists as two distinct geometric isomers: cis and trans.[6] This isomerism arises from the relative positions of the phenyl and hydroxyl groups with respect to the plane of the cyclohexane ring.
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cis-4-Phenylcyclohexanol: Both the phenyl and hydroxyl groups are on the same side of the ring. In the most stable chair conformation, one substituent must occupy an axial position while the other is equatorial to minimize steric hindrance. Given the significant steric bulk of the phenyl group, it preferentially occupies the equatorial position, forcing the smaller hydroxyl group into the axial position.
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trans-4-Phenylcyclohexanol: The phenyl and hydroxyl groups are on opposite sides of the ring. This arrangement allows both bulky substituents to occupy equatorial positions in the most stable chair conformation, resulting in a thermodynamically more stable molecule compared to the cis isomer.
The differentiation between these isomers is crucial as it dictates their physical properties and reactivity. This can be readily achieved using ¹H NMR spectroscopy, where the coupling constants of the proton at C1 (the carbon bearing the hydroxyl group) differ significantly depending on its axial or equatorial position, as dictated by the Karplus equation.[7]
Caption: Relationship between isomers and their relative thermodynamic stability.
Part 2: Physicochemical and Spectroscopic Profile
A compound's utility is defined by its physical properties and its spectral fingerprint. The data below has been aggregated from various chemical databases.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [2][8][9] |
| Molecular Weight | 176.26 g/mol | [1][2] |
| Melting Point | 76-77 °C (cis) | [3] |
| Boiling Point | ~295.8 °C (760 Torr, calc.) | [3] |
| Density | ~1.051 g/cm³ (20 °C, calc.) | [3] |
| Solubility | Slightly soluble in water (2.5 g/L at 25 °C) | [3][10] |
| pKa | ~15.18 (Predicted) | [10] |
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural confirmation of 4-phenylcyclohexanol.
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¹H NMR Spectroscopy : The proton spectrum is highly informative. The proton on the carbon bearing the hydroxyl group (H-1) is a key diagnostic signal, typically appearing around 3.5 ppm.[7] In the more stable trans isomer, H-1 is axial and exhibits large axial-axial couplings to its neighbors. In the cis isomer, H-1 is equatorial, resulting in smaller equatorial-axial and equatorial-equatorial couplings. The aromatic protons of the phenyl group typically appear as a multiplet between 7.1-7.4 ppm, while the cyclohexane protons resonate upfield between 1.2-2.5 ppm.[2][11]
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Infrared (IR) Spectroscopy : The IR spectrum prominently displays a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[8] C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring appear just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring are seen just above 3000 cm⁻¹. Aromatic C=C stretching absorptions are also visible in the 1450-1600 cm⁻¹ region.[8]
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Mass Spectrometry : In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed at m/z 176.[2][8] Common fragmentation patterns include the loss of a water molecule (M-18) to give a peak at m/z 158, and cleavage of the cyclohexane ring.[2]
Part 3: Synthesis and Chemical Reactivity
The chemical behavior of 4-phenylcyclohexanol is dominated by the reactivity of its hydroxyl group and the stability of its carbocyclic framework.
Key Chemical Reactions
The hydroxyl group is a versatile functional handle for subsequent synthetic transformations.
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Oxidation to 4-Phenylcyclohexanone : The secondary alcohol can be readily oxidized to the corresponding ketone, 4-phenylcyclohexanone, a crucial intermediate for liquid crystals and pharmaceuticals.[12][13][14] This transformation is a cornerstone reaction, often employing reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or catalytic systems involving TEMPO. The rate of oxidation can be influenced by stereochemistry, with the axial hydroxyl group of the cis-isomer often reacting faster due to the relief of steric strain in the transition state.[15]
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Esterification : In the presence of an acid catalyst, 4-phenylcyclohexanol reacts with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters.[16] This Fischer esterification process is a reversible reaction and is fundamental for creating derivatives with altered physical properties or for installing protecting groups.[17]
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Etherification : Formation of an ether can be achieved via reactions like the Williamson ether synthesis, where the corresponding alkoxide (formed by deprotonating the alcohol with a strong base) acts as a nucleophile towards an alkyl halide.
Caption: Experimental workflow for the synthesis of 4-Phenylcyclohexanol.
Experimental Protocol: Sodium Borohydride Reduction
This protocol provides a standard procedure for the reduction of 4-phenylcyclohexanone.
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Materials : 4-phenylcyclohexanone, sodium borohydride (NaBH₄), methanol, deionized water, 1M hydrochloric acid (HCl), ethyl acetate, anhydrous magnesium sulfate (MgSO₄).
-
Procedure :
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Dissolve 4-phenylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
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Cool the flask in an ice-water bath to 0 °C.
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Slowly add sodium borohydride (1.1 eq) in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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The product, a mixture of cis and trans isomers, can be purified by column chromatography or recrystallization. The ratio of isomers depends on the reducing agent and reaction conditions.
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Part 4: Applications in Research and Development
The unique structural features of 4-phenylcyclohexanol make it a versatile building block across several scientific domains.
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Medicinal Chemistry : The phenylcyclohexane motif is a privileged scaffold in drug design. The replacement of phenyl groups with cyclohexyl groups can lead to compounds with similar or improved biological affinities and better physicochemical properties, such as increased three-dimensionality (fsp³ character), which is often correlated with higher success rates in clinical trials. [18]4-Phenylcyclohexanol serves as an intermediate in the synthesis of compounds with potential analgesic and neuroprotective activities. [1]Its derivatives are explored for their interactions with various biological targets. [1][13]* Materials Science : 4-substituted cyclohexanones, derived from the oxidation of the corresponding cyclohexanols, are critical intermediates for the synthesis of liquid-crystal materials. [14]The rigid and well-defined structure of the 4-phenylcyclohexyl core allows for the creation of molecules with specific anisotropic properties required for display technologies.
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Fragrance and Flavor Industry : The pleasant odor of 4-phenylcyclohexanol makes it a useful component in the formulation of perfumes and flavorings. [1]* Chemical Research : Due to its well-defined structure and stereoisomers, it serves as an excellent model system for studying reaction mechanisms and stereoselectivity. [1]It is also used as a reference compound for calibrating analytical instruments like chromatographs and spectrometers. [1]
Part 5: Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-phenylcyclohexanol presents several hazards.
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Hazard Classifications :
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Harmful if swallowed (Acute Toxicity, Oral) [2] * Causes skin irritation [2][3] * Causes serious eye irritation [2][3] * May cause respiratory irritation [2]* Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Conclusion
4-Phenylcyclohexanol is a compound of significant academic and industrial interest. Its straightforward synthesis, well-defined stereochemistry, and the versatile reactivity of its hydroxyl group establish it as a valuable intermediate. For researchers in drug discovery and materials science, a thorough understanding of its properties and chemical behavior is essential for leveraging its full potential in the design and synthesis of novel, high-value molecules.
References
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ChemSynthesis. (2025). 4-phenylcyclohexanol. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). THE ISOMERS OF 4-PHENYL- AND 4-CYCLOHEXYL-CYCLOHEXANOL. ACS Publications. Retrieved from [Link]
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Reddit. (2016). WTF do coupling constants have to do with whether this cis or trans isomer is the major product?. r/chemhelp. Retrieved from [Link]
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BYJU'S. (n.d.). Esterification Reaction. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY. Retrieved from [Link]
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ResearchGate. (2018). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Retrieved from [Link]
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YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
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